2-アミノ-3,3,3-トリフルオロ-2-メチルプロパン酸塩酸塩

説明

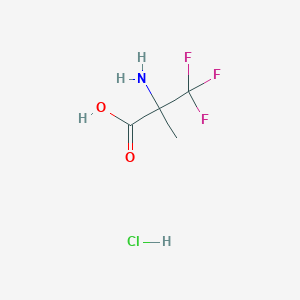

“2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 115476-23-8 . It has a molecular weight of 193.55 and its IUPAC name is 3,3,3-trifluoro-2-methylalanine hydrochloride . It is a powder at room temperature .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in one study . The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 246-247 degrees Celsius .科学的研究の応用

医薬品合成における生体触媒

この化合物は、エナンチオマー的に純粋な3,3,3-トリフルオロ-2-ヒドロキシ-2-メチルプロピオン酸を合成するためのキラルビルディングブロックとして使用されます。これらの酸は、そのキラリティのために医薬品にとって重要です。ある研究では、3,3,3-トリフルオロ-2-ヒドロキシ-2-メチルプロパンアミドを分解できる細菌株が特定され、新規アミダーゼ酵素の発見につながりました。 この酵素は、医薬品用途にとって重要な、光学的に純粋な酸の効率的な生体触媒合成の可能性を示しました .

酵素工学

Burkholderia phytofirmans由来のアミダーゼは、そのファミリーの酵素ではまれな、極度の熱安定性とコバルト依存性を示しました。 これは、酵素工学における安定性と活性を向上させるための研究機会を開き、産業プロセスに適用できます .

デュアルインヒビターに関する研究

関連化合物は、好中球エラスターゼとプロテイナーゼのデュアルインヒビターとして作用する2-アミノベンズアルデヒドオキシムアナログの合成に使用されてきました。 これは、さまざまな疾患のデュアルインヒビターの研究における潜在的な用途を示唆しています .

Safety and Hazards

The compound is considered hazardous and has several safety warnings associated with it. These include warnings for harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

生化学分析

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in enzyme interactions. It is known to interact with enzymes such as amidases, which catalyze the hydrolysis of amide bonds. The trifluoromethyl group in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride enhances its binding affinity to certain enzymes, leading to more efficient catalysis. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have demonstrated that 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can induce changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Additionally, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride may exhibit toxic or adverse effects, including organ toxicity and disruption of normal cellular processes .

Metabolic Pathways

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in different cellular compartments. The distribution of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

The subcellular localization of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can impact its activity and function, as well as its interactions with other biomolecules .

特性

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUZNVJBGNGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115476-23-8 | |

| Record name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)